7H-Purin-8-ol is classified as a purine base, which is a fundamental component of nucleic acids (DNA and RNA). It can be sourced from natural biological systems where it acts as an intermediate in the purine metabolism pathway. Additionally, it can be synthesized through various chemical methods, making it available for research and industrial applications.
The synthesis of 7H-Purin-8-ol can be achieved through several established routes:
Key parameters in these synthesis methods include temperature control, reaction time, and the choice of solvents and reagents to maximize yield while minimizing side products.
The molecular structure of 7H-Purin-8-ol features a fused bicyclic system characteristic of purines. The structure includes:
The canonical SMILES representation for 7H-Purin-8-ol is C1=NC2=C(N1)N=C(N=C2)N
which illustrates its complex nitrogenous structure. The InChI Key is WRZQGIWKUQJAFI-UHFFFAOYSA-N
.
7H-Purin-8-ol participates in several key chemical reactions:
The choice of reagents significantly affects the outcome of these reactions:
7H-Purin-8-ol plays a pivotal role in cellular metabolism:
7H-Purin-8-ol has diverse applications across multiple fields:
The versatility of 7H-Purin-8-ol underscores its importance in both fundamental research and practical applications within medicinal chemistry and biotechnology.
Purine derivatives constitute one of the most historically significant classes of heterocyclic compounds in drug discovery, serving as fundamental scaffolds for endogenous biomolecules (adenine, guanine) and therapeutic agents. The exploration of purine analogs began in earnest in the mid-20th century, driven by their critical roles in DNA/RNA biochemistry and cellular energetics. Early work focused on natural product isolation and modification, exemplified by the identification of purine nucleosides like adenosine and their subsequent synthetic optimization for antiviral and anticancer applications. This foundational research established purines as versatile templates for modulating biological pathways, particularly kinase inhibition and nucleotide metabolism [2] [5].
The evolution of purine-based therapeutics accelerated with the rational design of kinase inhibitors. For instance, ATP-competitive inhibitors targeting Protein Kinase B (PKB/Akt)—a key node in oncogenic signaling pathways—leveraged fused purine analogs like pyrrolo[2,3-d]pyrimidines to achieve nanomolar potency and selectivity over homologous kinases such as PKA. These efforts yielded clinical candidates such as CCT128930, illustrating the strategic incorporation of lipophilic substituents onto purine cores to optimize target engagement and cellular activity [2]. Concurrently, purine bioisosteres like 7H-purin-8-ol emerged as tools for probing structure-activity relationships (SAR) due to their distinct electronic and hydrogen-bonding profiles compared to canonical purines [6].
Table 1: Evolution of Key Purine-Derived Therapeutic Scaffolds
Era | Scaffold Class | Therapeutic Application | Representative Agent |
---|---|---|---|
1950–1970 | Natural nucleoside analogs | Antimetabolites | Mercaptopurine |
1980–2000 | ATP-competitive inhibitors | Kinase inhibition | Olomoucine |
2000–Present | Fused bicyclic purines | Targeted oncology/immunology | Ibrutinib (BTK inhibitor) |
Emerging | Tautomeric purinones | Biochemical probes & novel targets | 7H-Purin-8-ol derivatives |
7H-Purin-8-ol (C₅H₄N₄O, CID 229771) represents a non-canonical purine tautomer with distinct physicochemical properties. Its molecular framework comprises a pyrimidine ring fused to an imidazole, featuring an oxygen atom at the 8-position that enables lactam-lactim tautomerism. The compound’s systematic name, 7,9-dihydropurin-8-one, reflects its predominant keto form in physiological conditions, as confirmed by spectroscopic analyses and computational studies [1] [6]. This tautomeric preference differentiates it from canonical oxopurines like hypoxanthine (6-oxopurine), significantly altering its hydrogen-bond donor/acceptor capacity and dipole moment.
The core structure exhibits planar geometry with delocalized π-electrons across the bicyclic system, facilitating stacking interactions with biological macromolecules. Key bond lengths derived from crystallographic analogs include C8=O (1.22 Å) and C2-N3 (1.33 Å), consistent with amidic character. The molecule’s hydrogen-bonding profile—two acceptors (N1, O8) and two donors (N7-H, N9-H)—allows versatile recognition motifs in protein binding pockets. Its calculated logP (0.89) and pKa (N7-H = 8.2; N9-H = 12.7) further underscore moderate hydrophilicity and pH-dependent ionization, critical for membrane permeability [3] [6] [7].
Within fused heterocyclic systems, 7H-purin-8-ol serves as a biosynthetic precursor to uric acid analogs and exhibits intrinsic reactivity at N7, N9, C2, and C6 positions. Electrophilic substitution favors C2 due to the electron-donating effect of the adjacent N3, while nucleophilic attack occurs at C6, activated by the carbonyl group. This duality enables selective derivatization for SAR expansion. Its fusion pattern also mimics privileged scaffolds in drug discovery, such as pyrrolo[2,3-d]pyrimidines—validated in PKB inhibitors—where ring fusion enhances metabolic stability and target affinity versus monocyclic counterparts [2] [7].
Table 2: Tautomeric and Electronic Properties of 7H-Purin-8-ol vs. Canonical Purines
Property | 7H-Purin-8-ol | Hypoxanthine (6-oxopurine) | Adenine |
---|---|---|---|
Dominant tautomer | 8-Keto (lactam) | 6-Keto | 9H-Amino |
H-bond donors/acceptors | 2H, 2A | 2H, 3A | 1H, 2A |
Dipole moment (Debye) | 6.8 (calc.) | 5.2 | 3.0 |
pKa (acidic proton) | N7-H: 8.2 | N1-H: 8.9 | N/A |
Electrophilic reactivity | C2 > C6 | C8 > C2 | C8 |
Research on 7H-purin-8-ol converges on three strategic axes:
Future research priorities include elucidating the scaffold’s in vivo pharmacokinetics and developing isoform-selective inhibitors by exploiting subtle differences in enzyme active sites. The integration of computational modeling (e.g., QM/MM simulations of tautomer-dependent target engagement) will accelerate this translation from synthetic curiosity to therapeutic lead [2] [7].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0